5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromine atom, a naphthalene moiety, and a furan ring, making it a complex and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Carboxamide: The carboxamide group can be introduced by reacting the brominated furan with an appropriate amine derivative under suitable conditions.
Attachment of the Naphthalene Moiety: The naphthalene group can be attached through a nucleophilic substitution reaction, where the hydroxyl group of the naphthalene derivative reacts with the amine group of the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with biological molecules, while the bromine atom and naphthalene moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(2-hydroxyethyl)furan-2-carboxamide: Lacks the naphthalene moiety.
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide: Lacks the bromine atom.
5-bromo-N-(2-hydroxy-2-(phenyl)ethyl)furan-2-carboxamide: Contains a phenyl group instead of a naphthalene moiety.
Uniqueness
The presence of both the bromine atom and the naphthalene moiety in 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide makes it unique compared to its similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c18-16-9-8-15(22-16)17(21)19-10-14(20)13-7-3-5-11-4-1-2-6-12(11)13/h1-9,14,20H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDPQJMZXJPAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=C(O3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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